REACTION_SMILES
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[CH2:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:29][OH:30].[F:1][C:2]([c:3]1[cH:4][c:5]([O:6][CH:7]2[CH2:8][NH:9][CH2:10]2)[cH:11][cH:12][cH:13]1)([F:14])[F:15]>>[F:1][C:2]([c:3]1[cH:4][c:5]([O:6][CH:7]2[CH2:8][N:9]([CH:16]([c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[CH2:10]2)[cH:11][cH:12][cH:13]1)([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(Cc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(OC2CNC2)c1
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cccc(OC2CN(C(c3ccccc3)c3ccccc3)C2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |